molecular formula C8H9ClN2 B12945701 2H-Isoindol-1-amine, hydrochloride

2H-Isoindol-1-amine, hydrochloride

Cat. No.: B12945701
M. Wt: 168.62 g/mol
InChI Key: UEUUGZWBEPHXGZ-UHFFFAOYSA-N
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Description

2H-Isoindol-1-amine, hydrochloride is a chemical compound with the CAS Registry Number 556031-65-3 . Its molecular formula is C8H9ClN2 and it has a molecular weight of 168.62 g/mol . The related free base, 2H-Isoindol-1-amine (CAS 113391-79-0), has a molecular formula of C8H8N2 and a molecular weight of 132.16 g/mol . This product is intended for Research Use Only and is not suitable for diagnostic, therapeutic, or household applications. Researchers can utilize this compound as a building block or intermediate in the synthesis of more complex molecules, particularly those based on the isoindole structure. As with any chemical of this nature, appropriate safety protocols should be followed. Please refer to the corresponding Safety Data Sheet for detailed handling and hazard information.

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

2H-isoindol-1-amine;hydrochloride

InChI

InChI=1S/C8H8N2.ClH/c9-8-7-4-2-1-3-6(7)5-10-8;/h1-5,10H,9H2;1H

InChI Key

UEUUGZWBEPHXGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CNC(=C2C=C1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Isoindol-1-amine, hydrochloride can be achieved through several methods. One common approach involves the cyclization of alkynes under gold catalysis to form isoindole derivatives. For instance, the cycloisomerization of acetylenic compounds in the presence of Ph3PAuNTf2 catalyst can yield isoindole derivatives . Another method involves the intramolecular α-arylation of amino esters, which can be catalyzed by palladium to form the desired isoindole structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2H-Isoindol-1-amine, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoindole-1,3-dione derivatives.

    Reduction: Reduction reactions can convert isoindole derivatives to isoindoline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the isoindole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include isoindole-1,3-dione derivatives, isoindoline derivatives, and various substituted isoindoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2H-Isoindol-1-amine, hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Isoindol-1-amine, hydrochloride involves its interaction with specific molecular targets and pathways. For example, isoindole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a role in inflammation and pain. The compound can also interact with DNA and proteins, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2H-Isoindol-1-amine, hydrochloride with structurally related compounds, focusing on molecular properties, stability, and applications.

Table 1: Comparative Analysis of Isoindoline/Indole Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS No. Solubility Key Features/Applications References
This compound (hypothetical) C₈H₉ClN₂ (inferred) ~168.62 (estimated) Likely soluble in polar solvents Potential CNS or antitumor agent
Isoindolin-4-amine dihydrochloride C₈H₁₂Cl₂N₂ 207.10 92259-85-3 Soluble in water Intermediate in organic synthesis
1H-Isoindol-3-amine hydrochloride C₈H₉ClN₂ 168.62 76644-74-1 Water, polar solvents Antitumor research
2-Methylindolin-1-amine hydrochloride C₉H₁₃ClN₂ 196.68 102789-79-7 Data limited Pharmaceutical intermediate
1-Ethyl-1H-indol-5-amine hydrochloride C₁₀H₁₃ClN₂ 196.68 1223638-10-5 Powder form, stable at RT Neurological studies
3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride C₈H₇Cl₂N₂O 219.07 1104895-64-8 Not specified Intermediate in drug synthesis

Structural and Functional Differences

Core Structure :

  • This compound features an isoindole ring with an amine group at the 1-position.
  • Isoindolin-4-amine dihydrochloride (C₈H₁₂Cl₂N₂) has a saturated isoindoline ring with an amine at the 4-position and two chloride ions, enhancing its polarity and solubility .
  • 1H-Isoindol-3-amine hydrochloride (C₈H₉ClN₂) contains an unsaturated isoindole ring with an amine at the 3-position, linked to antitumor activity .

Chlorinated derivatives (e.g., 3-Amino-5-chloro-...indol-2-one hydrochloride) may enhance stability and reactivity in synthetic pathways .

Solubility and Stability

  • Hydrochloride Salts : Most compounds (e.g., 1H-Isoindol-3-amine hydrochloride) exhibit high water solubility due to ionic interactions, critical for in vitro assays .
  • Thermal Stability : Derivatives like 1-ethyl-1H-indol-5-amine hydrochloride are stable at room temperature, facilitating storage and handling .

Research Findings and Methodological Insights

Analytical Techniques :

  • RP-HPLC methods validated for similar hydrochlorides (e.g., amitriptyline hydrochloride) ensure precise quantification in pharmacological studies .

  • Potentiometric electrodes (e.g., dopamine hydrochloride sensors) highlight the role of hydrochloride salts in electrochemical detection .

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